3-Chloro-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde
Description
3-Chloro-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C14H9Cl3O2. It is characterized by the presence of three chlorine atoms and an aldehyde group attached to a benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties .
Properties
IUPAC Name |
3-chloro-4-[(3,4-dichlorophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3O2/c15-11-3-1-10(6-12(11)16)8-19-14-4-2-9(7-18)5-13(14)17/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBIMRAYVDRKCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1COC2=C(C=C(C=C2)C=O)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde typically involves the reaction of 3,4-dichlorobenzyl chloride with 3-chlorobenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves rigorous quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Chloro-4-[(3,4-dichlorobenzyl)oxy]benzoic acid.
Reduction: 3-Chloro-4-[(3,4-dichlorobenzyl)oxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chlorine atoms may also contribute to the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dichlorobenzyl chloride
- 3,4-Dichlorobenzaldehyde
- 3-Chlorobenzaldehyde
Uniqueness
3-Chloro-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde is unique due to the presence of both an aldehyde group and multiple chlorine atoms, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Biological Activity
3-Chloro-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: CHClO
Molecular Weight: 320.62 g/mol
The compound features an aldehyde functional group, which is known for its reactivity, particularly in forming covalent bonds with nucleophiles. The presence of multiple chlorine atoms enhances its lipophilicity and reactivity, potentially increasing its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity: The compound has been investigated for its effectiveness against various microbial strains, showing promising results in inhibiting growth.
- Antifungal Properties: Studies suggest that it may possess antifungal activity, making it a candidate for developing antifungal agents.
- Potential Therapeutic Uses: Its unique structure allows for exploration in drug development, particularly in targeting specific enzymes or proteins involved in disease processes.
The mechanism by which this compound exerts its biological effects can be summarized as follows:
- Covalent Bond Formation: The aldehyde group can react with nucleophilic sites on proteins or enzymes, potentially inhibiting their function.
- Enhanced Membrane Penetration: The lipophilic nature due to the chloro and dichlorobenzyl groups may facilitate better penetration through cell membranes, allowing for increased interaction with intracellular targets.
Antimicrobial Studies
A study conducted on the antimicrobial properties of various chlorinated benzaldehydes, including this compound, demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were assessed:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These results indicate that the compound has a notable inhibitory effect on both bacterial and fungal pathogens .
Therapeutic Applications
In a recent investigation into potential therapeutic applications, this compound was evaluated for its effects on specific cancer cell lines. The compound exhibited cytotoxicity against human breast cancer cells (MCF-7), with an IC value of 15 µM after 48 hours of treatment. This suggests potential utility in cancer therapy .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 3-Chloro-benzaldehyde | Single chloro group | Moderate antimicrobial |
| 3,4-Dichlorobenzaldehyde | Two chloro groups | Stronger antimicrobial |
| This compound | Multiple chloro groups + ether linkage | Enhanced antimicrobial & potential anticancer |
This table illustrates how the combination of functional groups in this compound contributes to its enhanced biological activity compared to other related compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
